

# 2-Amino-4-methoxythiazole-5-carbonitrile: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest		
Compound Name:	2-Amino-4-methoxythiazole-5- carbonitrile	
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#### Introduction

**2-Amino-4-methoxythiazole-5-carbonitrile** is emerging as a significant building block for the development of novel therapeutic agents. Its unique structural features, combining a reactive aminothiazole core with a methoxy and a cyano group, provide a versatile platform for the synthesis of diverse molecular architectures with a wide range of biological activities. This scaffold has garnered considerable interest in medicinal chemistry, particularly in the discovery of kinase inhibitors for the treatment of cancer and other diseases. The 2-aminothiazole moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with the hinge region of kinase active sites, while the substituents at the 4 and 5 positions can be tailored to achieve potency and selectivity.

## **Applications in Drug Discovery**

The **2-amino-4-methoxythiazole-5-carbonitrile** scaffold is a key component in the design of various enzyme inhibitors, demonstrating its potential across different therapeutic areas.

### **Kinase Inhibition**

A primary application of this building block is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole core of the molecule acts as a "hinge-binder," a critical interaction for inhibiting kinase activity.



Derivatives of 2-aminothiazole-5-carbonitrile have shown potent inhibitory activity against several kinases, including:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors targeting VEGFR-2 can block this process and are effective anticancer agents. The 2-aminothiazole-5-carbonitrile scaffold has been utilized to develop potent VEGFR-2 inhibitors.[1]
- Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in the regulation of transcription and is a promising target for cancer therapy.
- Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, and their aberrant activity is linked to cancer development and progression.

The methoxy group at the 4-position and the carbonitrile at the 5-position of the thiazole ring can be further functionalized to optimize the binding affinity and selectivity of the resulting inhibitors for their target kinases.

## **Antimicrobial and Anticancer Activity**

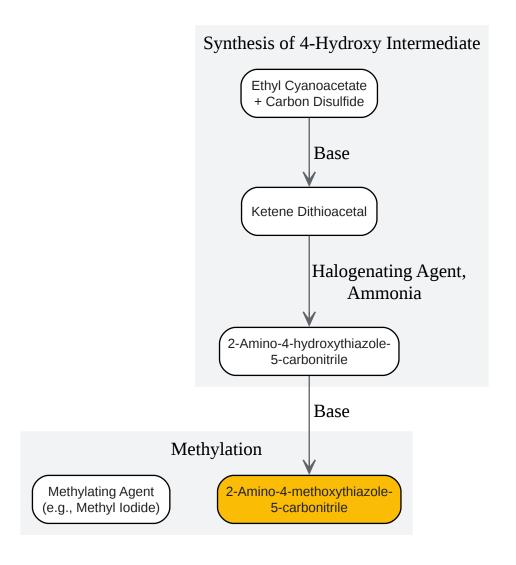
Beyond kinase inhibition, the broader class of 2-aminothiazole derivatives has demonstrated significant potential as both antimicrobial and anticancer agents. While specific data for **2-amino-4-methoxythiazole-5-carbonitrile** is still emerging, related compounds such as ethyl 2-amino-4-methylthiazole-5-carboxylate have shown notable antibacterial and antifungal activity. [2] Similarly, various substituted 2-aminothiazoles have been investigated for their cytotoxic effects against a range of cancer cell lines.[3]

## **Experimental Protocols**

While a direct, one-pot synthesis for **2-Amino-4-methoxythiazole-5-carbonitrile** is not readily available in the public literature, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A potential strategy involves the formation of a 4-hydroxy-2-aminothiazole-5-carbonitrile intermediate, followed by methylation of the hydroxyl group.

## **Proposed Synthetic Workflow**





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Caption: Proposed synthetic workflow for **2-Amino-4-methoxythiazole-5-carbonitrile**.

Protocol 1: Synthesis of 2-Amino-4-hydroxythiazole-5-carbonitrile (Hypothetical)

This protocol is based on general methods for the synthesis of related 4-hydroxythiazoles.

#### Materials:

- Ethyl cyanoacetate
- Carbon disulfide



- · Sodium ethoxide
- Sulfuryl chloride or N-bromosuccinimide
- Ammonia
- Ethanol
- · Diethyl ether

#### Procedure:

- Formation of the ketene dithioacetal: To a solution of sodium ethoxide in ethanol, add ethyl
  cyanoacetate and carbon disulfide at low temperature (0-5 °C). Stir the mixture for several
  hours.
- Halogenation and Cyclization: Add a halogenating agent such as sulfuryl chloride or N-bromosuccinimide to the reaction mixture. After stirring, bubble ammonia gas through the solution or add a solution of ammonia in ethanol.
- Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water and then with a small amount of cold diethyl ether.
- Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.

# Protocol 2: Methylation of 2-Amino-4-hydroxythiazole-5-carbonitrile (Hypothetical)

This protocol describes the O-methylation of the 4-hydroxythiazole intermediate.

#### Materials:

- 2-Amino-4-hydroxythiazole-5-carbonitrile
- · Methyl iodide or dimethyl sulfate
- Sodium hydride or potassium carbonate



- · Anhydrous N,N-dimethylformamide (DMF) or acetone
- Ethyl acetate
- Brine

#### Procedure:

- Deprotonation: To a solution of 2-amino-4-hydroxythiazole-5-carbonitrile in anhydrous DMF, add a base such as sodium hydride or potassium carbonate portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases (if using NaH) or for 30 minutes.
- Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
- Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

## **Quantitative Data**

While specific quantitative biological data for **2-Amino-4-methoxythiazole-5-carbonitrile** is not extensively reported, the following table summarizes the activity of some related 2-aminothiazole derivatives to illustrate the potential of this scaffold.

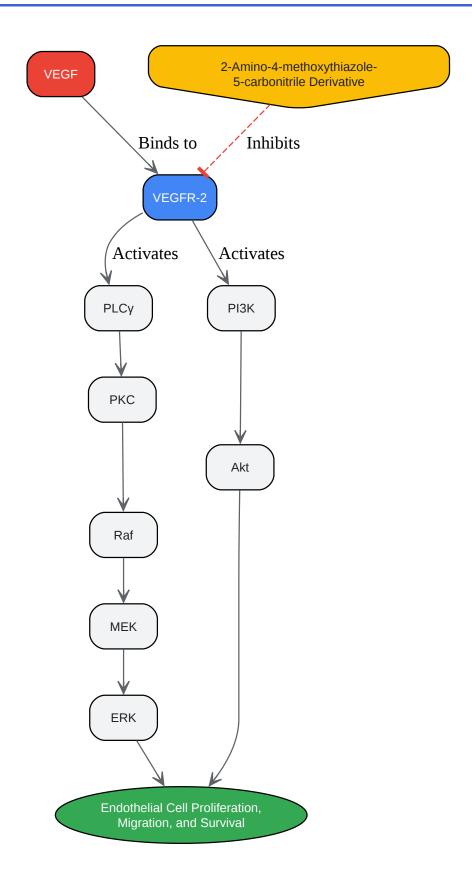


Compound/Derivati ve	Target	Activity (IC50/MIC)	Reference
Ethyl 2-amino-4- methylthiazole-5- carboxylate derivative (12f)	Staphylococcus aureus, Bacillus subtilis	Comparable to ampicillin and gentamicin	[2]
2-Amino-4- phenylthiazole derivative	5-LOX	~10 µM	
2-Aryl-4-amino-5- (3',4',5'- trimethoxybenzoyl)thia zole (3b)	Tubulin Polymerization	2.4 - 78 nM (IC50 against various cancer cell lines)	[4]

## **Signaling Pathway Visualization**

The following diagram illustrates the role of VEGFR-2 in angiogenesis and how its inhibition by compounds derived from **2-amino-4-methoxythiazole-5-carbonitrile** can block this pathway.





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Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-aminothiazole derivative.



#### Conclusion

**2-Amino-4-methoxythiazole-5-carbonitrile** represents a promising and versatile building block in medicinal chemistry. Its inherent structural features make it an ideal starting point for the development of potent and selective inhibitors of various enzymes, particularly kinases. While further research is needed to fully elucidate the biological activity profile of this specific scaffold and its direct derivatives, the existing data on related compounds strongly suggest its significant potential in the discovery of novel therapeutics for a range of diseases, most notably cancer. The synthetic strategies outlined provide a foundation for the future synthesis and exploration of this valuable chemical entity.

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